2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene
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Overview
Description
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromine atom attached to a propyl group, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene followed by the introduction of a propyl group. One common method includes:
Bromination: 1-methoxy-4-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Alcohols: Formed by substitution of the bromine atom.
Aldehydes and Carboxylic Acids: Formed by oxidation of the methoxy group.
Hydrocarbons: Formed by reduction of the bromine atom.
Scientific Research Applications
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-propylbenzene: Similar structure but lacks the methoxy group.
2-(1-Bromopropan-2-yl)isoindoline-1,3-dione: Contains a different aromatic ring system.
Uniqueness: 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its molecular formula is C12H17BrO, and it has a molecular weight of approximately 213.117 g/mol. The compound features a bromopropan-2-yl group and a methoxy group attached to a methyl-substituted benzene ring, which contribute to its biological activity and reactivity.
The synthesis of this compound can be achieved through various organic reactions, often involving the substitution of the bromine atom, which can lead to the formation of more complex molecules. The presence of the methoxy group enhances its solubility and reactivity in biological systems, making it a valuable intermediate in pharmaceutical applications.
Biological Activity
Research indicates that compounds similar in structure to this compound exhibit a range of biological activities, including interactions with enzymes and receptors that influence metabolic pathways. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential therapeutic effects.
Potential Therapeutic Applications
The compound's reactivity profile suggests it may interact with various biological targets, potentially leading to:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that this compound might possess similar properties.
- Anticancer Properties : Structural analogs have demonstrated cytotoxic effects against cancer cell lines, warranting further exploration into this compound's potential as an anticancer agent.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
This compound | C12H17BrO | Potential antimicrobial and anticancer activity |
1-Methoxy-4-methylbenzene | C9H12O | Common solvent; low antimicrobial activity |
2-Isopropyl-1-methoxy-4-methylbenzene | C11H16O | Exhibits distinct biological activities |
4-Bromoanisole | C8H8BrO | Similar brominated structure; moderate activity |
3-Bromoanisole | C8H8BrO | Different bromine position affects reactivity |
Case Studies
A review of literature reveals several studies focusing on the biological activity of structurally related compounds:
- Antimicrobial Studies : Research has shown that certain derivatives of methoxy-substituted benzene compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have been tested against E. coli and Staphylococcus aureus, showing promising results .
- Cytotoxicity Assays : In vitro studies on analogs have demonstrated effective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). These studies indicate that modifications in the side chain can enhance or reduce anticancer activity .
- Mechanistic Insights : The mechanism of action for related compounds often involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased levels of apoptotic markers such as caspase activation .
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3 |
InChI Key |
XTEUVSLJDIPLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CBr |
Origin of Product |
United States |
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